3-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
Description
3-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features both benzothiazole and thiadiazole moieties. These structures are known for their diverse biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C15H16N4OS2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H16N4OS2/c1-9(2)14-18-19-15(22-14)17-12(20)7-8-13-16-10-5-3-4-6-11(10)21-13/h3-6,9H,7-8H2,1-2H3,(H,17,19,20) |
InChI Key |
AKRDVRNVTHVKFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step reactions. One common method includes:
Formation of Benzothiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.
Formation of Thiadiazole Moiety: This involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzothiazole and thiadiazole moieties through a propanamide linker using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiadiazole rings.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of this compound is in the field of anticonvulsant drug development. Research has demonstrated that derivatives of benzothiazole and thiadiazole possess anticonvulsant properties. For instance, studies have synthesized various benzothiazole-thiadiazole conjugates that showed promising results in preclinical models for seizure control.
Case Study: Anticonvulsant Screening
In a study focused on the design of benzothiazole-thiadiazole conjugates, several candidates were evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that certain derivatives exhibited a protective index increase ranging from 2 to 10 times for the MES test and 7 to 67-fold for the scPTZ test when compared to standard treatments like phenytoin .
Biological Activities
Beyond anticonvulsant effects, compounds similar to 3-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide have been investigated for other biological activities:
- Antimicrobial Properties : Some studies suggest that benzothiazole derivatives exhibit antimicrobial activity against various pathogens.
- Anticancer Activity : Research indicates potential anticancer effects due to the ability of these compounds to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, altering cellular signaling pathways.
Pathways Involved: Common pathways include those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzothiazol-2-yl)propanoic acid
- 3-(1,3-benzothiazol-2-yl)propan-1-amine
- 3-(1,3-benzothiazol-2-yl)propan-1-ol
Uniqueness
3-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its dual benzothiazole and thiadiazole structures, which confer a wide range of biological activities
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This compound integrates the benzothiazole and thiadiazole moieties, both of which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A benzothiazole ring, contributing to its biological activity.
- A thiadiazole moiety that enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. The docking studies have shown that compounds similar to the target compound interact favorably with cancer cell lines, demonstrating potential inhibition of tumor growth. For instance, a study reported that certain thiadiazole derivatives exhibited binding energies ranging from -42.929 to -48.909 kcal/mol, indicating strong interactions with target proteins involved in cancer progression .
Antimicrobial Properties
Thiadiazole derivatives are also noted for their antimicrobial activities. Research has shown that compounds with similar structural features possess significant efficacy against various bacterial and fungal strains. The presence of the benzothiazole group appears to enhance the antimicrobial potency through mechanisms such as disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in experimental models . The incorporation of the benzothiazole moiety is believed to contribute to this activity by modulating inflammatory pathways.
Case Studies and Experimental Data
- Anticancer Activity : A recent study evaluated the anticancer efficacy of a series of thiadiazole derivatives against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with similar structures to our target compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
- Antimicrobial Testing : In vitro assays against pathogens such as E. coli and Staphylococcus aureus revealed that certain thiadiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 10 µg/mL, indicating strong antimicrobial activity .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Condensation of 1,3-benzothiazole-2-carboxylic acid derivatives with propanamide intermediates.
- Step 2 : Functionalization of the 1,3,4-thiadiazol-2-amine moiety using isopropyl groups under reflux with POCl₃ (as described for similar thiadiazole syntheses in ).
- Step 3 : Purification via recrystallization from DMSO/water or methanol (common in ).
Key Characterization : Use IR to confirm amide C=O stretches (~1650–1700 cm⁻¹) and ¹H/¹³C NMR to verify substituent integration (e.g., isopropyl CH₃ at δ ~1.2–1.4 ppm) .
Q. How can spectroscopic data resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (benzothiazole ring: δ 7.5–8.5 ppm) and isopropyl groups (split into septet for CH and doublet for CH₃).
- ¹³C NMR : Confirm carbonyl carbons (amide C=O: ~165–170 ppm) and thiadiazole ring carbons (~150–160 ppm).
- IR : Detect S-C=N stretches (thiadiazole, ~650–750 cm⁻¹) and N-H bending (~1550 cm⁻¹).
Example : In analogous compounds (), NMR resolved positional isomerism in thiazole derivatives .
Q. What purity validation methods are recommended for this compound?
- Methodological Answer :
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% deviation acceptable).
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm.
- Melting Point : Sharp range (e.g., 135–136°C in ) indicates purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with target receptors (e.g., alkaline phosphatase) and optimize ligand parameters via B3LYP/SDD (as in ).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
Key Insight : Thiadiazole derivatives exhibit π-π stacking with aromatic residues (e.g., Phe/Tyr), while the isopropyl group enhances hydrophobic interactions .
Q. How to address contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Assay Validation : Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and replicate experiments (n ≥ 3).
Example : In , bioactivity discrepancies may arise from impurity levels or solvent effects (DMSO vs. aqueous buffers) .
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
